Dipropoxymethane

Description

Contextualization within Oxymethylene Ether (OME) Chemistry

Oxymethylene ethers (OMEs) are a class of oxygenated compounds with the general structure RO(CH2O)nR', where R and R' are typically alkyl groups. researchgate.net They have emerged as promising synthetic fuels and fuel additives due to their potential to reduce soot and nitrogen oxide emissions during combustion. krossing-group.de Much of the research in this area has focused on oxymethylene dimethyl ethers (OMDMEs), where the alkyl groups are methyl. researchgate.netrsc.org

However, researchers have begun to explore OMEs with longer alkyl chains, known as oxymethylene dialkyl ethers (OMDAEs), such as Dipropoxymethane. rsc.org These compounds are being investigated for potentially superior fuel properties, including better compatibility with existing diesel infrastructure. colorado.edu Studies have shown that symmetric OMDAEs like diethoxymethane (B1583516) (DEM), this compound (DPM), and dibutoxymethane (B1583069) (DBM) exhibit properties that make them interesting candidates for further investigation as alternative fuels. rsc.org

The synthesis of these compounds often involves transacetalization reactions, where different acetals are reacted in the presence of an acid catalyst to produce new symmetric or asymmetric OMDAEs. rsc.org For instance, this compound can be synthesized through the reaction of formaldehyde (B43269) or its derivatives with propanol (B110389) under acidic conditions. google.com

Significance of this compound as a Model Compound and Reagent

Beyond its potential as a fuel component, this compound serves as a valuable model compound for fundamental chemical research. Its structure, with two propyl groups flanking a central methylene (B1212753) ether unit, provides a platform to study the influence of alkyl chain length on the physicochemical and combustion properties of OMDAEs. rsc.orgosti.gov By comparing the properties of this compound with other OMDAEs like diethoxymethane and dibutoxymethane, researchers can elucidate structure-property relationships within this class of compounds. rsc.org

For example, studies on the ignition behavior of various OMEs have included this compound to understand how the propyl end groups affect reactivity compared to ethyl or isopropyl groups. osti.gov These investigations are crucial for developing detailed chemical kinetic models that can predict the combustion performance of these potential fuels. researchgate.net

Furthermore, this compound and related acetals can act as reagents in organic synthesis. google.com While diethoxymethane is noted for its utility as an ethoxymethylating agent and a source of formaldehyde, this compound has been explored as a reagent in various chemical transformations. lookchem.comresearchgate.net Its role as a solvent in organic reactions and batteries has also been recognized. google.com The study of this compound contributes to a broader understanding of acetal (B89532) chemistry and its applications in designing novel synthetic routes and functional materials. arxiv.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H16O2 |

| Molar Mass | 132.20 g/mol |

| IUPAC Name | 1-(propoxymethoxy)propane |

| CAS Number | 505-84-0 |

This table is based on data from PubChem. nih.gov

Research Findings on Symmetric Oxymethylene Dialkyl Ethers (OMDAEs)

| Compound | Molar Mass ( g/mol ) | Cetane Number (CN) |

| Diethoxymethane (DEM) | 104.15 | - |

| This compound (DPM) | 132.20 | 24.21 |

| Dibutoxymethane (DBM) | 160.26 | 19.97 |

This table is based on data from a 2021 study on tailored oxymethylene ether fuels. rsc.org

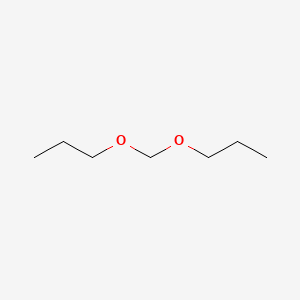

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(propoxymethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-5-8-7-9-6-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMDJHGZAAKUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCOCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060132 | |

| Record name | Propane, 1,1'-[methylenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-84-0 | |

| Record name | 1,1′-[Methylenebis(oxy)]bis[propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropoxymethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1'-[methylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1'-[methylenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropoxymethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPOXYMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03S530447I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dipropoxymethane

Established Acetalization Pathways and Variants

The most common and well-established method for synthesizing dipropoxymethane is the direct acid-catalyzed condensation of propanol (B110389) with a formaldehyde (B43269) source. This reaction is a classic example of acetal (B89532) formation, a fundamental transformation in organic chemistry.

2 CH₃CH₂CH₂OH + CH₂O ⇌ CH₃CH₂CH₂OCH₂OCH₂CH₂CH₃ + H₂O

This equilibrium reaction requires the removal of water to drive the reaction towards the product side and achieve high yields. The reaction can be performed using various sources of formaldehyde and different types of acid catalysts. google.com

In laboratory and industrial synthesis, formaldehyde is often used in the form of its stable polymeric derivatives, trioxane (B8601419) and paraformaldehyde. google.comgoogle.com Trioxane is a cyclic trimer of formaldehyde, (CH₂O)₃, while paraformaldehyde is a linear polymer, HO(CH₂O)ₙH. google.com Both serve as convenient and less volatile sources of formaldehyde that depolymerize in situ under acidic conditions to release monomeric formaldehyde for the reaction. osti.gov

The use of these precursors is a common strategy in the synthesis of oxymethylene ethers. For instance, a patented method describes the production of this compound by reacting propanol with trioxane. google.com In one example, a mixture of trioxane and propanol in a 4:1 mass ratio was heated to 95°C and then fed into a reactor with an acid catalyst at 165°C, yielding this compound with a purity of 99.9%. google.com Similarly, paraformaldehyde can be used as the formaldehyde source in this condensation reaction. google.com

The choice between trioxane and paraformaldehyde can influence the reaction conditions and outcomes. Trioxane is often favored for its defined structure and easier handling, while paraformaldehyde is a more direct polymeric form of formaldehyde. researchgate.net

Acidic catalysis is crucial for the acetalization reaction to proceed at a reasonable rate. The catalyst protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of propanol. This initial attack forms a hemiacetal, which then undergoes further acid-catalyzed reaction with a second molecule of propanol to form the stable acetal, this compound, and a molecule of water. osti.gov

A variety of homogeneous and heterogeneous acid catalysts have been employed to enhance the efficiency of this reaction. Classical homogeneous acid catalysts include dilute sulfuric acid and p-toluenesulfonic acid. google.com Heterogeneous catalysts are often preferred for their ease of separation from the reaction mixture and potential for reuse. Examples of heterogeneous catalysts include acidic ion-exchange resins like Amberlyst-15 and zeolites. doi.orgrsc.org The use of a solid acid catalyst like Amberlyst-15 has been reported in the synthesis of diisopropoxymethane, a branched isomer of this compound, from isopropanol (B130326) and trioxane in a flow reactor. doi.org

Table 1: Examples of Acid-Catalyzed Synthesis of this compound and Related Acetals

| Formaldehyde Source | Alcohol | Catalyst | Temperature (°C) | Pressure | Product Purity | Reference |

|---|---|---|---|---|---|---|

| Trioxane | Propanol | Acid Catalyst | 165 | -0.09 MPa | 99.9% | google.com |

| Trioxane | Isopropanol | Amberlyst-15 | 80 | Atmospheric | Not specified | doi.org |

| Paraformaldehyde | Ethanol | Acid Catalyst | 160 | -0.06 MPa | 97.8% | google.com |

Note: This table presents data from various acetalization reactions to illustrate the range of conditions and precursors used.

Utilization of Trioxane and Paraformaldehyde Precursors

Transacetalization Reactions for Tailored OMEs

Transacetalization is an alternative and versatile method for the synthesis of new oxymethylene ethers (OMEs). rsc.orgrsc.org This reaction involves the exchange of alkoxy groups between two different acetals or between an acetal and an alcohol in the presence of an acid catalyst. rsc.org For the synthesis of this compound, one could envision a reaction between a different formal, such as dimethoxymethane (B151124) (DMM), and propanol, or the reaction between two molecules of a mixed acetal.

More commonly, transacetalization is employed to synthesize asymmetric or longer-chain OMEs. rsc.orgresearchgate.net For example, symmetric OMEs like diethoxymethane (B1583516) (DEM), this compound (DPM), and dibutoxymethane (B1583069) (DBM) can be reacted to form asymmetric products. rsc.org In a study investigating such reactions, zeolite BEA-25 was used as an effective acidic catalyst for the transacetalization of various symmetric OMEs. rsc.orgrsc.org The reactions with this compound and dibutoxymethane were carried out at 80°C. rsc.org

This method offers a pathway to "tailor" the structure of OMEs by controlling the starting materials and reaction conditions, which is particularly useful for producing specific oligomers (R¹O(CH₂O)ₙR²) with desired fuel properties. rsc.orgrsc.org The general scheme for transacetalization is as follows:

R¹OCH₂OR¹ + R²OCH₂OR² ⇌ 2 R¹OCH₂OR²

These reactions are typically equilibrium-limited, and the product distribution can often be predicted by statistical distributions like the Schulz-Flory distribution, especially in the synthesis of longer OME chains. researchgate.net

Novel Synthetic Approaches and Catalytic Systems

Research into the synthesis of this compound and related OMEs continues to explore more efficient and environmentally benign methodologies. This includes the development of novel catalytic systems and reaction media.

One area of active research is the use of solid acid catalysts with tailored properties. For example, spherical mesoporous sulfated zirconia has been investigated as a catalyst for the synthesis of polyoxymethylene dimethyl ethers from methanol (B129727) and formaldehyde. researchgate.net Such catalysts can offer high surface area and a combination of Brønsted and Lewis acid sites, which can be beneficial for the multi-step acetalization reaction. researchgate.net The development of hydrophobic solid acid catalysts is also of interest, as they can mitigate the negative effects of water, a byproduct of the condensation reaction. researchgate.net

The use of catalytic distillation is another innovative approach that combines reaction and separation in a single unit. This technique can be particularly effective for equilibrium-limited reactions like acetalization, as the continuous removal of products or byproducts can drive the reaction to completion. google.com A process for producing acetals like this compound using a distillation column reactor with an acidic catalyst has been described. google.com

Furthermore, alternative reaction media, such as ionic liquids, are being explored. Brønsted-acidic ionic liquids have been shown to be efficient catalysts for the synthesis of polyoxymethylene dialkyl ethers, offering advantages such as high catalytic activity and ease of separation and reuse. cjcatal.com

Process Optimization and Scale-Up Considerations in Research Contexts

Optimizing the synthesis of this compound in a research setting involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing energy consumption and waste generation. Key parameters for optimization include the molar ratio of reactants (propanol to formaldehyde source), catalyst type and loading, reaction temperature, and pressure. researchgate.net

For instance, in the synthesis of polyoxymethylene dimethyl ethers, the optimization of reaction parameters such as catalyst amount, the molar ratio of formaldehyde to methanol, reaction time, temperature, and pressure has been studied to improve the yield of desired longer-chain products. researchgate.net

The removal of water is a critical aspect of process optimization. In a laboratory setting, this can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. For larger-scale production, a reactive distillation setup where water is continuously removed from the top of the column while the heavier product is collected at the bottom can be highly effective. google.com A patented method for producing this compound highlights a process where the reaction mixture is vaporized and fed into a rectifying tower under negative pressure, which simplifies the process and reduces energy consumption. google.com

When considering scale-up from a research context to pilot or industrial scale, several factors must be addressed. These include:

Heat and Mass Transfer: Ensuring efficient heat and mass transfer within a larger reactor is crucial for maintaining consistent reaction conditions and preventing localized overheating or poor mixing.

Catalyst Stability and Reusability: For heterogeneous catalysts, long-term stability, resistance to deactivation, and the ability to be regenerated and reused are important economic and environmental considerations.

Product Purification: Developing an efficient and scalable purification process, such as fractional distillation, is necessary to obtain this compound of the required purity. doi.org

Chemical Reactivity and Mechanistic Investigations of Dipropoxymethane

Reactions as a Formaldehyde (B43269) Equivalent and Alkylating Agent

Dipropoxymethane serves as a synthon for formaldehyde or the propoxymethyl cation in various organic syntheses. As a formaldehyde acetal (B89532), it can be employed as an alkylating agent. researchgate.net In this capacity, the alkoxymethyl group (CH₂OPr) is transferred to a nucleophile. For instance, hydroxyl groups can be protected using this chemistry, forming alkoxymethyl ethers which are stable under basic conditions but can be removed via acid hydrolysis. google.com

The utility of dialkoxymethanes, including this compound, is evident in the preparation of alkoxymethyl alkynyl ether compounds. google.com In these reactions, this compound acts as the source for the propoxymethyl group. The reaction of an alkynol compound with this compound in the presence of an acid catalyst can yield the corresponding propoxymethyl-protected alkyne. google.com this compound has also been investigated as an O-alkylating agent for phenols, although some studies have found other formaldehyde acetals like diethoxymethane (B1583516) to be more reactive or selective under certain conditions. researchgate.netresearchgate.net The selectivity between C-alkylation and O-alkylation of phenols is influenced by factors such as catalyst acidity and reaction temperature. researchgate.net

Role in Acetalization and Transacetalization Equilibria

This compound plays a significant role in transacetalization reactions, which are crucial for synthesizing tailored oxymethylene ethers (OMEs). rsc.org Transacetalization involves the exchange of alkoxy groups between an acetal and an alcohol, or the redistribution of alkoxy groups between different acetals. These equilibrium-driven reactions are typically catalyzed by solid acids, such as zeolites. rsc.orgscielo.br

A key advantage of transacetalization over direct acetalization with formaldehyde is that water is not produced as a byproduct. scielo.br This is beneficial because water can weaken or deactivate acid catalysts and unfavorably shift the reaction equilibrium. scielo.br Transacetalization reactions allow for the modification of OME chain lengths and end-groups, enabling the synthesis of a wide variety of oxymethylene dialkyl ethers (OMDAEs) with specific properties. rsc.orgresearchgate.net For example, this compound can be reacted with other acetals or alcohols to produce asymmetric OMEs or longer-chain oligomers. rsc.orgresearchgate.net

Research has demonstrated the feasibility of these reactions using this compound under specific catalytic conditions.

Table 1: Experimental Conditions for Transacetalization Reactions Involving this compound

| Parameter | Value | Reference |

|---|---|---|

| Reactant | This compound (DPM) | rsc.org |

| Catalyst | Zeolite BEA-25 | rsc.org |

| Catalyst Form | Fixed in a stainless steel basket | rsc.org |

| Temperature | 80 °C | rsc.org |

| Agitation | 400 rpm (magnetic stirring) | rsc.org |

Mechanistic Pathways of Formation and Degradation

The formation and degradation of this compound involve several mechanistic steps, intermediates, and transition states, which have been investigated through kinetic and computational studies.

Kinetic modeling and experimental studies on the ignition behavior of this compound (often abbreviated as P-1-P in combustion literature) show that it has distinct characteristics compared to its lower-chain-length analog, diethoxymethane (E-1-E). At low temperatures, the ignition of DPM is slower, a phenomenon attributed to lower H-abstraction rates. osti.govresearchgate.net However, at higher temperatures, DPM can ignite faster. This is because the presence of the additional C-H bonds on the propyl groups opens up new reaction pathways for H-abstraction, leading to the formation of different hydroperoxyalkyl (QOOH) radical structures that can accelerate ignition. osti.govresearchgate.net

Theoretical kinetic studies on analogous compounds, such as methyl propyl ether, have been used to estimate the reaction rates for H-abstraction at different sites on the molecule, providing a basis for understanding the reactivity of the propyl group in DPM. osti.gov

The formation of this compound from propanol (B110389) and formaldehyde proceeds through a key hemiacetal intermediate, propoxymethanol (B12655678) (PrOCH₂OH). This intermediate is formed by the acid-catalyzed addition of propanol to formaldehyde. The hemiacetal is then protonated and loses a water molecule to form a resonance-stabilized carbocation (PrOCH₂⁺), which is subsequently attacked by a second molecule of propanol to yield the final this compound product after deprotonation.

In degradation and reaction pathways, various intermediates have been identified or proposed.

During Alkylation: In the alkylation of phenol (B47542) with analogous acetals, an intermediate such as 2-(propoxymethoxy)phenol is proposed to form before subsequent reactions occur. researchgate.net

During Low-Temperature Oxidation: The low-temperature combustion mechanism for ethers involves the formation of a fuel radical (R•) via H-abstraction. This radical adds to O₂ to form a peroxy radical (ROO•), which then isomerizes via an internal H-shift to form a hydroperoxyalkyl radical (•QOOH). bham.ac.uk This is a critical chain-branching intermediate that leads to accelerated oxidation. bham.ac.uk The transition states for these isomerization reactions are typically cyclic structures. bham.ac.uk

The identification of these transient species often relies on a combination of experimental techniques and high-level quantum chemical calculations to map out the potential energy surfaces of the reactions. researchgate.net

Kinetic Studies of Relevant Reaction Steps

Interaction with Specific Chemical Environments and Reagents

The reactivity of this compound is highly dependent on its chemical environment, particularly the presence of acids, bases, and specific catalysts.

Acidic Conditions: this compound is susceptible to hydrolysis in the presence of acids, breaking down into propanol and formaldehyde. This reactivity is harnessed in its use as a protecting group and is a key principle in its formation and transacetalization reactions. google.com Solid acid catalysts, such as the acidic ion-exchange resin Amberlyst 15 and zeolites like BEA-25, are commonly used to facilitate these transformations under controlled conditions. rsc.orgdoi.org

Basic Conditions: In contrast to its behavior in acids, this compound is generally stable in the presence of bases. This stability allows it to be used as a solvent or protecting group in reactions carried out under basic or neutral conditions. google.com

Peroxide Formation: Like many ethers, this compound is classified as a compound that can form explosive peroxides upon prolonged exposure to air and light. nih.gov This interaction with atmospheric oxygen represents a significant reactivity consideration for its long-term storage and handling.

Advanced Spectroscopic and Analytical Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of organic compounds like dipropoxymethane. core.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. weebly.com

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary structural information. For this compound (CH₃CH₂CH₂OCH₂OCH₂CH₂CH₃), the ¹H NMR spectrum would show distinct signals for the different proton environments. The terminal methyl (CH₃) protons would appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The internal methylene groups would exhibit more complex splitting patterns due to coupling with their neighbors. The protons of the central methylene group (OCH₂O) would likely appear as a singlet if there are no adjacent protons, or as a triplet if coupled. studymind.co.uk

Two-dimensional (2D) NMR techniques provide further clarity on the molecular structure by showing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. emerypharma.com For this compound, COSY would show correlations between the protons of the adjacent CH₂ groups in the propyl chains, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbon atoms they are directly attached to. emerypharma.com It allows for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. nd.edu

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| O-CH₂-O | ~4.5 (singlet) | ~95 |

| O-CH₂-CH₂ | ~3.4 (triplet) | ~70 |

| CH₂-CH₂-CH₃ | ~1.6 (sextet) | ~23 |

| CH₃ | ~0.9 (triplet) | ~11 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Investigation via Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. wikipedia.org It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.com This hyphenated technique is ideal for assessing the purity of volatile compounds like this compound and identifying any by-products from its synthesis. wikipedia.orgrjptonline.org In a GC-MS analysis, the sample is first vaporized and separated into its components in the GC column. thermofisher.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented. wikipedia.org

The resulting mass spectrum for this compound would show a molecular ion peak corresponding to its molecular weight (132.20 g/mol ), although it might be weak or absent depending on the ionization method. nist.gov More prominent peaks would correspond to characteristic fragments. Common fragmentation pathways for ethers include cleavage of the C-O bond and the C-C bonds adjacent to the oxygen.

Predicted Mass Spectrometry Data for this compound:

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 133.12232 |

| [M+Na]⁺ | 155.10426 |

| [M]⁺ | 132.11449 |

Data sourced from PubChemLite. uni.lu

The NIST Mass Spectrometry Data Center provides reference spectra that can be used to confirm the identity of this compound and any impurities. nist.gov The Kovats retention index, an experimental value from GC, further aids in its identification. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.comyoutube.com These vibrations are specific to the types of bonds and functional groups present, providing a molecular "fingerprint".

Spectroscopic Signatures of Functional Groups in Reaction Contexts

In the context of reactions involving this compound, IR and Raman spectroscopy can be used to monitor the disappearance of reactants and the appearance of products by tracking key functional group vibrations. spectroscopyonline.com

For this compound, the key functional group is the acetal (B89532) linkage (C-O-C-O-C).

IR Spectroscopy : The IR spectrum of this compound is characterized by strong C-O stretching vibrations in the region of 1000-1200 cm⁻¹. libretexts.org The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the absence of alcohol impurities. libretexts.org The C-H stretching vibrations of the alkyl groups would appear around 2850-3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is also sensitive to the vibrations of the C-O and C-C bonds in the molecule's backbone. nih.gov It can provide complementary information to the IR spectrum, particularly for symmetric vibrations that may be weak or inactive in the IR. youtube.com

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretch | 2850-3000 | IR, Raman |

| C-O Stretch (Acetal) | 1000-1200 | IR (strong), Raman |

Integration of Multiple Spectroscopic Modalities for Comprehensive Analysis

For a comprehensive and unambiguous characterization of this compound, the integration of data from multiple spectroscopic techniques is crucial. openaccesspub.org NMR spectroscopy provides the carbon-hydrogen framework and connectivity. core.ac.uk Mass spectrometry confirms the molecular weight and provides fragmentation data that supports the proposed structure. nist.gov IR and Raman spectroscopy confirm the presence of key functional groups (like the acetal) and the absence of impurities (like alcohols). nih.govresearchgate.net

For example, while ¹H NMR can suggest the presence and ratio of different types of protons, 2D NMR techniques like COSY and HSQC are needed to definitively piece together the connectivity of the propyl chains and link them to the central methylene bridge. emerypharma.com GC-MS not only confirms the molecular weight suggested by NMR but also serves as a powerful tool for quality control, ensuring the sample is pure. wikipedia.org Finally, IR spectroscopy provides rapid confirmation of the characteristic acetal C-O bonds. nih.gov Together, these techniques leave no ambiguity as to the structure and purity of this compound.

Theoretical and Computational Studies of Dipropoxymethane

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, which apply the principles of quantum mechanics, are fundamental to predicting the intrinsic properties of molecules like dipropoxymethane. solubilityofthings.com These methods can determine key parameters such as bond lengths, bond angles, and electronic distribution, which in turn govern the molecule's stability and reactivity. solubilityofthings.com Such calculations are often the first step in building more complex models of chemical behavior. nrel.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used computational method in chemistry and materials science due to its favorable balance of accuracy and computational cost. wikipedia.orgrsc.org DFT focuses on the electron density to determine the properties of a many-electron system, making it applicable to relatively large molecules. wikipedia.orgfrontiersin.org

For this compound, DFT is employed to calculate a range of molecular and electronic properties. These calculations are essential for understanding its fundamental chemical nature and for providing data for more complex simulations. mdpi.com Applications of DFT include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state structure).

Electronic Properties: Calculating critical molecular-level descriptors such as molecular orbital energy levels (e.g., HOMO and LUMO), atomic charge distributions, and local electron densities. mdpi.com These are crucial for identifying reactive sites. mdpi.com

Spectroscopic Properties: Predicting vibrational frequencies, which correspond to infrared (IR) spectra, aiding in the experimental identification and characterization of the molecule.

Thermodynamic Properties: Estimating thermodynamic data like enthalpy of formation and Gibbs free energy. nrel.gov

While specific, in-depth DFT studies exclusively on this compound are not extensively published, its properties are often computed as part of larger datasets for families of organic molecules, such as ethers. nrel.gov Public databases provide computed properties for this compound that are derived from such theoretical methods. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 132.20 g/mol | nih.gov |

| Molecular Formula | C7H16O2 | nih.gov |

| XLogP3 | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Exact Mass | 132.115029749 Da | nih.gov |

| Topological Polar Surface Area | 18.5 Ų | nih.gov |

| Heavy Atom Count | 9 | nih.gov |

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. nih.govnih.gov These methods are known for their high accuracy, although they are typically more computationally demanding than DFT. researchgate.net They are particularly valuable for obtaining precise predictions of reaction energies and barriers, which are essential for accurate kinetic modeling. nrel.govmdpi.com

For molecules in the oxymethylene ether (OME) family, like this compound, high-level ab initio calculations such as Coupled Cluster (CC) theory (e.g., CCSD(T)) are used to:

Accurately predict thermochemical properties like enthalpies of formation.

Calculate bond dissociation energies to understand bond strengths and likely points of initial reaction.

Determine the energetics of reaction pathways, such as hydrogen abstraction, which is a key initial step in combustion. osti.gov

Studies on the related, smaller ether, diethoxymethane (B1583516) (DEM), have utilized high-level ab initio theory to predict reaction rate constants for H-abstraction and subsequent unimolecular reactions. osti.gov Similar high-accuracy approaches would be necessary to develop a reliable and predictive chemical kinetic model for this compound, moving beyond estimations based on analogy to other fuels. osti.govbham.ac.uk

Computational Modeling of Reaction Mechanisms and Energetics

Transition State Localization and Intrinsic Reaction Coordinate Analysis

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state (TS). fossee.in Identifying the geometry and energy of the TS is crucial for calculating the reaction's activation energy and rate. fossee.in Computational methods are used to locate this saddle point on the potential energy surface. fossee.inmolcas.org

Once a potential TS is located, its validity is confirmed using Intrinsic Reaction Coordinate (IRC) analysis. An IRC calculation maps the minimum energy reaction pathway (MERP) downhill from the transition state. scm.comrowansci.commdpi.com This confirms that the TS indeed connects the intended reactants and products, providing a clear picture of the reaction mechanism. molcas.orgrowansci.com For a reaction involving this compound, such as H-atom abstraction by a radical, IRC analysis would trace the path from the reactant-radical complex, through the transition state, to the this compound radical and the newly formed molecule.

Kinetic Modeling and Simulation of Reaction Systems

For this compound, detailed kinetic models are essential for predicting its combustion behavior, such as ignition delay times. osti.govdoi.org While a specific, validated kinetic model for this compound is not yet widely available, experimental studies on its ignition behavior provide targets for model development. osti.govosti.gov Researchers have hypothesized that the slower low-temperature ignition of this compound compared to diethoxymethane is due to lower H-abstraction rates. osti.govosti.gov A detailed kinetic model, built upon accurate quantum chemical calculations for this compound's specific reaction pathways, would be required to test this hypothesis and accurately simulate its combustion performance. bham.ac.uk

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule due to its six rotatable single bonds. nih.gov This flexibility means it can exist in numerous different spatial arrangements, or conformations. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of such molecules. cresset-group.comnih.gov

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govmdpi.com This allows for the exploration of different low-energy conformational states and the transitions between them. cresset-group.com For this compound, MD simulations can provide insight into:

The preferred conformations of the molecule in the gas or liquid phase.

The relative populations of different conformers at a given temperature.

The influence of conformational flexibility on physical properties and reactivity.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning (ML) Applications in Prediction of Reactivity and Behavior

The prediction of chemical reactivity and physical properties through computational means represents a significant advancement in chemical research, enabling the rapid screening of compounds and the design of molecules with desired characteristics before their synthesis. research.google For this compound and related acetals, Quantitative Structure-Property Relationship (QSPR) and Machine Learning (ML) models are increasingly vital tools. These methodologies establish correlations between the molecular structure of a compound and its macroscopic properties, offering predictive insights that can guide applications, particularly in the development of next-generation fuels and solvents. rsc.orgcore.ac.uk

Research into the application of QSPR and ML for acetals has demonstrated considerable success in predicting a range of properties. Early models utilized techniques like multiple linear regression and neural networks to predict fundamental physical properties for classes of compounds including acyclic ethers and acetals. researchgate.netresearchgate.net For instance, a study employing a multilayer neural network successfully modeled the normal boiling points of 185 acyclic ethers, peroxides, and acetals, showcasing the capability of ML to handle complex, nonlinear structure-property relationships more effectively than traditional linear models. researchgate.net

More recent efforts have focused on the fuel properties of oxymethylene ethers (OMEs), a class of compounds to which this compound belongs. researchgate.netresearchgate.net These compounds are of interest as potential diesel fuel blendstocks. researchgate.net ML-QSPR models have been developed to predict key fuel performance indicators, such as ignition quality, thereby accelerating the identification of promising candidates. core.ac.uk These models integrate various molecular descriptors, derived solely from the chemical structure, to forecast behavior. rsc.orgcore.ac.uk The goal is to create a "Fuel Genome Project" of sorts, where the properties of potential fuels can be reliably predicted, saving significant experimental effort. core.ac.uk

In one such study, QSPR models were developed to predict the surface tension of a wide range of organic compounds, including this compound. researchgate.netudec.cl The model, which utilized six molecular descriptors, demonstrated high accuracy and predictive power. udec.cl The inclusion of this compound in the dataset highlights its role as a reference compound in the development of these predictive tools.

Table 1: QSPR Model Prediction of Surface Tension for this compound

This interactive table presents the experimental and predicted surface tension values for this compound from a QSPR study. The model was developed using a dataset of 320 diverse organic compounds. researchgate.netudec.cl

| Compound Name | CAS Number | Experimental Surface Tension (dyn/cm) | Predicted Surface Tension (dyn/cm) | Residual (dyn/cm) |

| This compound | 505-84-0 | 22.8 | 24.2 | 1.4 |

The research findings indicate that while simpler models like group contribution methods can provide reasonable predictions with minimal effort, more sophisticated ML algorithms such as artificial neural networks (ANN) and decision-tree-based approaches often yield superior results. rsc.orgresearchgate.net For example, in the context of predicting surface tension, an ANN model outperformed a multiple linear regression (MLR) model. researchgate.net Similarly, for predicting reactivity in polymerization, the XGBoost algorithm has shown strong performance. chemrxiv.org

Recent investigations into OMEs with longer alkyl end groups, such as this compound, have underscored the importance of predictive modeling. researchgate.netcolorado.edu Studies have considered the ignition behavior of this compound (P-1-P) among other OMEs to understand the effects of structural changes on reactivity. researchgate.netresearchgate.net The development of detailed chemical kinetics models, often aided by ML-based predictions of reaction rate constants, is crucial for simulating combustion processes and evaluating fuel performance under various conditions. researchgate.net These advanced models can capture complex behaviors like negative temperature coefficient (NTC) ignition phenomena observed in some OMEs. doi.org

The overarching goal of these computational studies is to build robust and predictive frameworks that can guide the synthesis of tailored compounds. rsc.org By accurately forecasting physico-chemical properties, QSPR and ML models reduce the experimental burden and accelerate the discovery and development of new molecules for specific applications, from advanced fuels to specialized solvents. rsc.orgprf.org

Applications of Dipropoxymethane in Advanced Chemical Synthesis and Catalysis

As a Versatile Reagent in Organic Synthesis

In organic chemistry, a reagent is a substance added to a system to cause a chemical reaction or to see if one occurs. wikipedia.orgreagent.co.uk Dipropoxymethane functions as a versatile reagent, primarily as a methylene (B1212753) bridging agent. google.comgoogleapis.com In this capacity, it provides a -CH₂- group to link other molecules, a crucial step in the formation of certain cyclic compounds. Its utility also extends to its role as a precursor in transacetalization reactions, where it can be used to synthesize a variety of other oxymethylene ethers (OMEs). rsc.org These reactions, which involve the exchange of alkoxy groups, allow for the tailoring of OME structures for specific applications, such as diesel fuel additives. rsc.orgresearchgate.net The production of this compound itself, through the acid-catalyzed condensation of propanol (B110389) and a formaldehyde (B43269) source, is a well-established method for creating this useful organic reagent. google.com

In the Synthesis of Complex Organic Molecules and Fine Chemicals

The synthesis of complex organic molecules involves the construction of intricate structures from simpler starting materials. researchgate.netlkouniv.ac.in this compound plays a role in the production of fine chemicals, which are pure, single substances produced in limited quantities and at high prices for specialized applications, such as pharmaceuticals or agrochemicals. e-bookshelf.dens-technofine.co.jp Its most notable application in this area is in the synthesis of macrocycles.

Cucurbiturils are macrocyclic compounds made of glycoluril (B30988) units linked by methylene bridges. epo.org These molecules have a barrel shape and a central cavity that allows them to bind with other molecules in host-guest chemistry, giving them high potential for numerous applications, including in detergent formulations and drug delivery. epo.orggoogle.comnih.gov

Traditionally, cucurbiturils are produced through the acid-catalyzed condensation of glycoluril and formaldehyde. epo.orggoogleapis.com However, growing regulatory constraints on formaldehyde due to its carcinogenic potential have driven the search for safer alternatives. googleapis.com this compound has emerged as a key methylene bridging agent that enables the synthesis of cucurbiturils with significantly lower residual formaldehyde content. google.comgoogleapis.com

In a typical synthesis, glycoluril is mixed with this compound in the presence of a strong acid, such as methanesulphonic acid, and heated. The this compound serves as the source for the methylene bridges that link the glycoluril units. epo.orggoogle.com This process, which avoids the direct use of formaldehyde, leads to the formation of a mixture of cucurbit[n]urils (CB[n]), where 'n' denotes the number of glycoluril units, such as CB molaid.com, CB google.com, CB google.com, and CB . google.com

Table 1: Example Reaction Parameters for Cucurbit[n]uril Synthesis using this compound

| Parameter | Value/Description | Source |

| Glycoluril | Unsubstituted Glycoluril (19.94 g) | epo.orggoogle.com |

| Methylene Bridging Agent | This compound (Propylal) (45 mL) | epo.orggoogle.com |

| Acid Catalyst | Methane sulphonic acid (neat, 82 mL) | epo.orggoogle.com |

| Initial Temperature | 80 °C | epo.orggoogle.com |

| Reaction Temperature | 100 °C (internal) | epo.orggoogle.com |

| Reaction Time | 18 hours | epo.orggoogle.com |

| Result | Formation of Cucurbit[n]urils with low formaldehyde content (34 ppm) | epo.orggoogle.comgoogleapis.com |

Catalytic Transformations Involving this compound

Catalysis is a process that increases the rate of a chemical reaction through the participation of a substance called a catalyst, which is not consumed in the reaction. libretexts.org this compound is involved in several catalytic transformations, both in its synthesis and its subsequent reactions.

Lewis acid catalysis involves the use of metal-based or other electron-deficient species that act as electron pair acceptors to increase the reactivity of a substrate. wikipedia.orgnih.gov This type of catalysis is fundamental to acetal (B89532) chemistry. Lewis acids can activate acetals or the carbonyl compounds from which they are formed, facilitating reactions like their formation, cleavage, or participation in carbon-carbon bond-forming reactions. google.comwikipedia.org

The synthesis of cucurbiturils from this compound is a prime example of a reaction that relies on acid catalysis. google.com In this case, the strong Brønsted acid (methanesulphonic acid) catalyzes the polycondensation reaction. googleapis.com The acid protonates the this compound, initiating the formation of a reactive species that is then attacked by the glycoluril units. This principle of activating an acetal for subsequent reaction is a cornerstone of acetal chemistry. Similarly, transacetalization reactions to produce other OMEs from this compound are readily achieved in the presence of acidic catalysts. rsc.org

Catalytic systems can be classified as either homogeneous or heterogeneous. In homogeneous catalysis , the catalyst exists in the same phase as the reactants, typically in a solution. wikipedia.orgnumberanalytics.com This often allows for high selectivity and milder reaction conditions, though separating the catalyst from the product can be challenging. wikipedia.org The synthesis of cucurbiturils using soluble methanesulphonic acid and liquid this compound is a clear example of a homogeneous catalytic process. google.comwikipedia.org

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. rsc.org These systems are advantageous for easy separation of the catalyst and potential for reuse. The synthesis of this compound and other acetals can be performed using solid acid catalysts, representing a heterogeneous approach. google.com Metal-organic frameworks (MOFs) are an example of advanced heterogeneous catalysts that combine the benefits of both systems and are used for various organic transformations. rsc.org The catalytic reduction of carboxylic acid derivatives, a related field, has seen significant advances using both heterogeneous and homogeneous catalysts. rsc.org

Lewis Acid Catalysis in Related Acetal Chemistry

Emerging Applications in Materials Science and Chemical Engineering

The unique properties of this compound and the molecules derived from it are leading to new applications in materials science and chemical engineering.

In chemical engineering, which involves transforming raw materials into useful products, this compound is gaining attention as a component in the development of cleaner fuels. bau.edu.lbrit.edu It is a member of the oxymethylene ether (OME) family, which are considered promising synthetic fuels or diesel additives. rsc.orgresearchgate.net OMEs can be produced from renewable resources and, due to the absence of direct carbon-carbon bonds, their combustion significantly reduces the formation of soot and other particulate matter. rsc.orgresearchgate.net this compound can be used directly or as a starting material for synthesizing longer-chain OMEs via acid-catalyzed transacetalization reactions. rsc.org Another emerging chemical engineering application is its inclusion in thermodynamic studies of nonaqueous systems for carbon capture, a critical technology for mitigating climate change. acs.org

In materials science, the synthesis of cucurbiturils from this compound provides a building block for creating advanced functional materials. google.com The ability of cucurbiturils to form stable host-guest complexes is being explored for applications such as drug delivery systems, supramolecular polymers, and for engineering cell membranes with synthetic receptors. epo.orgnih.gov The development of a formaldehyde-free synthesis route using this compound is crucial for producing these materials for biomedical and consumer applications where purity and safety are paramount. googleapis.com

Future Research Directions and Unexplored Avenues for Dipropoxymethane

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize or eliminate hazardous substances, are paramount for the future of chemical manufacturing. chemicals.gov.innumberanalytics.com Current synthesis of dipropoxymethane often involves traditional chemical routes. doi.org Future research should prioritize the development of more sustainable and environmentally friendly synthetic pathways.

Key areas of focus include:

Renewable Feedstocks: Investigating the use of biomass-derived propanol (B110389) and formaldehyde (B43269) sources would significantly improve the sustainability profile of this compound. chemmethod.com This aligns with the broader goal of transitioning from petroleum-based chemicals to bio-based alternatives. atbuftejoste.com.ngacs.org

Green Solvents and Catalysts: Exploring the use of safer, more effective solvents or solvent-free reaction conditions is crucial. chemmethod.com The development and application of reusable, non-toxic catalysts, such as solid acid catalysts or biocatalysts, can reduce waste and improve process efficiency. chemmethod.comresearchgate.net

Atom Economy: Designing synthetic methods that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. numberanalytics.com Future synthetic routes should be evaluated based on their atom economy to ensure minimal waste generation.

Exploration of Novel Catalytic Transformations

Catalysis is at the heart of chemical synthesis, and the exploration of novel catalytic transformations for and with this compound presents significant opportunities.

Transacetalization Reactions: Transacetalization reactions offer a versatile method for synthesizing a variety of oxymethylene dialkyl ethers (OMDAEs), including asymmetric derivatives. rsc.org Further investigation into the use of catalysts like zeolites for these reactions could lead to the production of tailored OMEs with specific desired properties. rsc.org

Selective Synthesis: Developing catalysts that can selectively produce this compound over other OME chain lengths is a critical challenge. For instance, research into tailor-made molecular cobalt catalyst systems for the selective transformation of carbon dioxide could be adapted for this compound synthesis. researchgate.net

Catalyst Deactivation and Regeneration: Understanding the mechanisms of catalyst deactivation during this compound synthesis is essential for process optimization. researchgate.net Research into effective catalyst regeneration techniques will be vital for the economic viability of large-scale production.

Advanced Mechanistic Insights through Operando Spectroscopy and In Situ Techniques

To design more efficient and selective catalytic processes, a deep understanding of the reaction mechanisms at a molecular level is necessary. Operando spectroscopy, which involves the characterization of materials during a reaction, provides a powerful tool for gaining these insights. wikipedia.orgpsi.ch

By applying techniques such as operando Raman, IR, and UV-vis spectroscopy, researchers can monitor the catalytic process in real-time. wikipedia.orgpsi.ch This allows for the identification of reaction intermediates, the observation of catalyst structural changes, and the elucidation of reaction pathways. rsc.orgwiley.com For example, operando EPR spectroscopy can be used to study the redox sites during catalytic reactions. wiley.com Combining these spectroscopic methods with kinetic studies will provide a comprehensive picture of the reaction dynamics, paving the way for the rational design of improved catalysts and reaction conditions. researchgate.net

Integration of Artificial Intelligence and Cheminformatics for Accelerated Discovery

The integration of artificial intelligence (AI) and cheminformatics offers a transformative approach to accelerate the discovery and optimization of chemical processes and materials. core.ac.ukmdpi.com

Predictive Modeling: AI and machine learning algorithms can be trained on existing data to predict the physicochemical properties of new compounds, including those related to this compound. researchgate.netresearchgate.net This can guide the synthesis of molecules with desired characteristics, such as improved fuel properties. researchgate.net Quantitative Structure-Property Relationship (QSPR) models, for instance, can be developed to predict properties like boiling points and flashpoints. researchgate.netcore.ac.uk

Reaction Optimization: AI can be employed to optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and selectivity while minimizing energy consumption. mdpi.com

Virtual Screening: Cheminformatics tools enable the virtual screening of large compound libraries to identify potential new catalysts or functional materials derived from or related to this compound. cinj.orgneovarsity.org This computational approach can significantly reduce the time and cost associated with experimental screening. uchicago.edusathyabama.ac.in

The development of a "Fuel Genome Project" that integrates AI and cheminformatics could revolutionize fuel design by predicting properties and guiding the synthesis of novel fuel molecules like this compound. core.ac.uk

Potential in Advanced Functional Materials Design

Beyond its use as a fuel, the unique chemical structure of this compound suggests its potential as a building block for advanced functional materials.

Polymer Synthesis: this compound can be investigated as a monomer or a precursor in the synthesis of novel polymers. Its acetal (B89532) linkage could impart specific properties to the resulting polymer backbone. Research into the combustion products of polymers has identified this compound in the smoke from polyurethane foams, suggesting its involvement in polymer chemistry. gatech.edu

Blowing Agents: The properties of this compound could make it a suitable candidate as a blowing agent in the production of polymer foams, such as polyurethane and polyisocyanurate foams. google.com Its Hansen Solubility Parameter would be a key factor in determining its compatibility with polyol and isocyanate components. google.com

Specialty Solvents and Additives: The solvent properties of this compound could be explored for various industrial applications. It may also serve as a functional additive in formulations for coatings, adhesives, or other chemical products. Its use as a methylene (B1212753) bridging agent in the synthesis of cucurbiturils highlights its potential in supramolecular chemistry. google.com

Q & A

Q. What experimental conditions optimize the synthesis of dipropoxymethane, and how can researchers validate purity?

- Methodological Answer : The synthesis of this compound typically involves acid-catalyzed reactions between methanol and propionaldehyde derivatives. Optimal conditions include a molar ratio of 1:2 (methanol:propionaldehyde) at 80–90°C under reflux with sulfuric acid as a catalyst . Purity validation requires gas chromatography-mass spectrometry (GC-MS) for structural confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assess chemical shifts (e.g., δ 3.5–4.0 ppm for methoxy protons). Quantitative analysis via Karl Fischer titration ensures water content <0.1% .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- Boiling Point and Density : Use fractional distillation (boiling point: 86.4°C) and pycnometry (density: 0.864 g/cm³ at 20°C) .

- Spectroscopic Analysis : Infrared (IR) spectroscopy identifies C-O-C stretching vibrations (~1100 cm⁻¹).

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically initiates at 150°C .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and EN 166-compliant safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 50 ppm).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational models predict this compound’s reactivity in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, focusing on transition states and activation energies. Compare theoretical results with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms. Software like Gaussian or ORCA is recommended, with solvent effects modeled using PCM (Polarizable Continuum Model) .

Q. What thermodynamic parameters are essential for studying this compound’s stability in solvent mixtures?

- Methodological Answer : Calculate enthalpy of formation (ΔfH) via bomb calorimetry and compare with theoretical values from NIST databases. For solvent interactions, measure Hansen solubility parameters (δD, δP, δH) using inverse gas chromatography. Phase diagrams (e.g., ternary mixtures with water/ethanol) identify azeotropic behavior, critical for distillation optimization .

Q. How should researchers address contradictions between experimental and theoretical data in this compound studies?

- Methodological Answer :

- Data Triangulation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental interference.

- Error Analysis : Apply statistical tools (e.g., ANOVA, t-tests) to quantify variability. For computational discrepancies, recalibrate basis sets or include dispersion corrections in DFT .

- Peer Consultation : Cross-validate findings with independent labs or computational chemists to resolve methodological biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.